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molecular formula C18H18N4O6S4 B1221041 ABTS

ABTS

Cat. No. B1221041
M. Wt: 514.6 g/mol
InChI Key: ZTOJFFHGPLIVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382559B2

Procedure details

The reaction mixture (0.2 ml) contained 1.0 mM ABTS, buffer (50 mM phosphate buffer pH 7 or 50 mM Britton-Robinson buffer pH 4), 20 μl peroxygenase fermentation supernatant (see Example 1) and 0.5 mM hydrogen peroxide.
[Compound]
Name
mixture
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]1[C:24]2[CH:25]=[CH:26][C:27]([S:29]([O-:32])(=[O:31])=[O:30])=[CH:28][C:23]=2[S:22]/[C:4]/1=[N:5]\[N:6]=[C:7]1/[S:8][C:9]2[CH:17]=[C:16]([S:18]([O-:21])(=[O:20])=[O:19])[CH:15]=[CH:14][C:10]=2[N:11]/1[CH2:12][CH3:13].[NH4+].[NH4+].P([O-])([O-])([O-])=O.OO>>[N:5](=[C:4]1[N:3]([CH2:2][CH3:1])[C:24]2[CH:25]=[CH:26][C:27]([S:29]([OH:32])(=[O:31])=[O:30])=[CH:28][C:23]=2[S:22]1)[N:6]=[C:7]1[N:11]([CH2:12][CH3:13])[C:10]2[CH:14]=[CH:15][C:16]([S:18]([OH:21])(=[O:20])=[O:19])=[CH:17][C:9]=2[S:8]1 |f:0.1.2|

Inputs

Step One
Name
mixture
Quantity
0.2 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(N=C1SC2=C(N1CC)C=CC(=C2)S(=O)(=O)O)=C2SC1=C(N2CC)C=CC(=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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